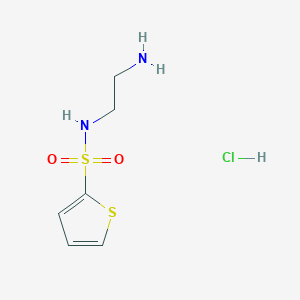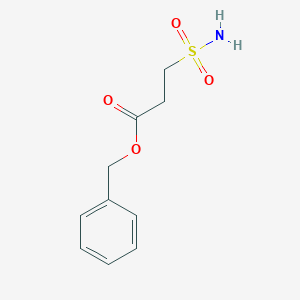
5-Fluoropyridine-2-carbothioamide
Vue d'ensemble
Description
5-Fluoropyridine-2-carbothioamide is an organic sulfur-containing compound . It has a molecular weight of 156.18 . The IUPAC name for this compound is 5-fluoro-2-pyridinecarbothioamide .
Molecular Structure Analysis
The InChI code for 5-Fluoropyridine-2-carbothioamide is 1S/C6H5FN2S/c7-4-1-2-5 (6 (8)10)9-3-4/h1-3H, (H2,8,10) .Physical And Chemical Properties Analysis
5-Fluoropyridine-2-carbothioamide is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial Activity
A study conducted by Babu et al. (2015) synthesized a series of novel derivatives related to 5-Fluoropyridine-2-carbothioamide and evaluated their in vitro antibacterial and antifungal activities. The compounds exhibited potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains of E. coli, as well as antifungal activity against specific fungal strains. This research underscores the potential of 5-Fluoropyridine-2-carbothioamide derivatives in developing new antimicrobial agents Babu, Srinivasulu, & Kotakadi, 2015.
Antifungal Potency
Klimesová et al. (1996) synthesized a series of 2-alkylthiopyridine-4-carbothioamides, closely related to 5-Fluoropyridine-2-carbothioamide, and tested their antifungal potency. The study identified compounds with selective fungistatic activity against dermatophytes, highlighting the potential of these derivatives in treating fungal infections Klimesová, Otčenášek, & Waisser, 1996.
Synthesis of Novel Compounds
Research by Childs et al. (1998) on bis(ligand)iron(II) and bis(ligand)nickel(II) complexes involving derivatives of 5-Fluoropyridine-2-carbothioamide provided insights into the spin state and donor atom set of these complexes. This work contributes to the understanding of the chemical properties and potential applications of these compounds in various fields, including material science and catalysis Childs, Cadogan, Craig, Scudder, Goodwin, 1998.
Safety and Hazards
The safety information for 5-Fluoropyridine-2-carbothioamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Orientations Futures
Fluoropyridines have wide-spread applications in various fields of research and industrial processes . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of fluoropyridines, including 5-Fluoropyridine-2-carbothioamide, will be discovered in the future .
Propriétés
IUPAC Name |
5-fluoropyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMMVHCUSRDYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)









